Structure Elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Multi-Technique Spectroscopic and Chromatographic Approach
Structure Elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol: A Multi-Technique Spectroscopic and Chromatographic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a chemical structure is the bedrock of all subsequent research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive, technically-grounded workflow for the structure elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol, a heterocyclic molecule featuring a chlorinated pyridine, a tertiary amine, and a secondary alcohol. This document is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality and logic behind the application of orthogonal analytical techniques. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to build a self-validating case for the molecule's precise atomic connectivity and purity.
Foundational Strategy: Deconstructing the Target Structure
Before any analysis, the target structure, as suggested by its IUPAC name, must be examined to predict the expected spectroscopic signatures. This proactive approach transforms data collection from a passive exercise into an active process of hypothesis testing.
Expected Structural Features:
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6-Chloropyridine Moiety: An aromatic system with three distinct protons and a characteristic chlorine isotope pattern.
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Pyrrolidin-3-ol Moiety: A five-membered aliphatic ring containing a tertiary amine and a secondary alcohol.
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Methylene Bridge: A -CH₂- group linking the pyridine and pyrrolidine rings.
Caption: High-level workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Elemental Composition
Expertise & Rationale: Mass spectrometry is the first-line technique. It provides the molecular weight, which is the most fundamental piece of information, and can offer immediate evidence of the presence of specific elements like chlorine through their distinct isotopic patterns. We choose Electrospray Ionization (ESI) as it is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and ensuring a strong molecular ion signal.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.
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Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation and Self-Validation
The key to trustworthiness in MS is matching the observed data precisely with theoretical values.
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Molecular Ion Peak ([M+H]⁺): The calculated monoisotopic mass of C₁₀H₁₄ClN₂O is 213.0846. In positive ESI mode, we expect to see the protonated molecule [M+H]⁺ at m/z 214.0924 .
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Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for any chlorine-containing ion. The primary molecular ion peak at m/z 214.0924 (containing ³⁵Cl) will be accompanied by an "M+2" peak at m/z 216.0895 (containing ³⁷Cl). The intensity ratio of these two peaks must be approximately 3:1.[1][2][3] This isotopic signature is a powerful, self-validating piece of evidence for the presence of a single chlorine atom.
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Fragmentation: While ESI is soft, some fragmentation can occur. Key expected fragments can further validate the structure by confirming substructural units.
| Predicted m/z ([M+H]⁺) | Isotope | Relative Abundance | Assignment |
| 214.0924 | ³⁵Cl | ~100% | Full Molecule [C₁₀H₁₄³⁵ClN₂O + H]⁺ |
| 216.0895 | ³⁷Cl | ~32% | Full Molecule [C₁₀H₁₄³⁷ClN₂O + H]⁺ |
| 125.0371 | ³⁵Cl | Variable | Chloropyridinylmethyl cation [C₆H₆³⁵ClN]⁺ |
| 127.0342 | ³⁷Cl | Variable | Chloropyridinylmethyl cation [C₆H₆³⁷ClN]⁺ |
| 88.0762 | - | Variable | Pyrrolidinol fragment [C₄H₁₀NO]⁺ |
Infrared Spectroscopy: A Rapid Scan for Functional Groups
Expertise & Rationale: FTIR spectroscopy provides a quick and non-destructive confirmation of the key functional groups predicted from the structure. It serves as a rapid quality check; the absence of an expected peak (like the O-H stretch) would immediately signal a major structural discrepancy.
Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount of the neat compound (if liquid or oil) or solid powder directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.
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Background Correction: Run a background scan of the clean, empty ATR crystal before the sample analysis.
Data Interpretation and Self-Validation
Each key functional group has a characteristic absorption frequency. The presence of all expected bands provides corroborating evidence for the proposed structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |
| ~3350 (broad) | O-H stretch | Alcohol hydroxyl group[4][5] |
| ~3100-3000 | Aromatic C-H stretch | Pyridine ring C-H bonds |
| ~2950-2850 | Aliphatic C-H stretch | Pyrrolidine & methylene C-H bonds |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring vibrations |
| ~1250-1020 | C-N stretch | Aliphatic amine (pyrrolidine)[6][7] |
| ~1100 | C-O stretch | Secondary alcohol C-O bond |
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each nucleus, 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguously connecting the molecular fragments. This multi-dimensional approach is a self-validating system; the connections revealed must be consistent across all experiments to be considered trustworthy.
Experimental Protocol: Multi-dimensional NMR
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Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, making it more easily observable.
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Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton couplings.
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Acquire a 2D ¹H-¹³C HSQC spectrum to identify direct one-bond proton-carbon correlations.
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Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for connecting the pyridine and pyrrolidine rings.
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Data Interpretation and Self-Validation
The interpretation involves piecing together the molecular puzzle using the correlations from each experiment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| H-2 (Pyridine) | ~8.3 | d | 1H | H-4 |
| H-4 (Pyridine) | ~7.6 | dd | 1H | H-2, H-5 |
| H-5 (Pyridine) | ~7.3 | d | 1H | H-4 |
| -CH₂- (Bridge) | ~3.6 | s | 2H | - |
| H-3 (Pyrrolidine) | ~4.4 | m | 1H | H-2', H-4' |
| -OH | Variable | br s | 1H | - |
| H-2', H-5' (Pyrrolidine) | ~2.5-3.0 | m | 4H | H-3, H-4' |
| H-4' (Pyrrolidine) | ~1.8-2.2 | m | 2H | H-3, H-2', H-5' |
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Causality: The pyridine protons are downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[8] The proton at C2 is the most deshielded as it is adjacent to the nitrogen. The protons on the pyrrolidine ring adjacent to the nitrogen (H-2', H-5') are also shifted downfield.[9]
| Carbon Assignment | Predicted δ (ppm) |
| C-6 (Pyridine) | ~151 |
| C-2 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~139 |
| C-3 (Pyridine) | ~135 |
| C-5 (Pyridine) | ~124 |
| C-3' (Pyrrolidine) | ~70 |
| -CH₂- (Bridge) | ~58 |
| C-2', C-5' (Pyrrolidine) | ~55, ~53 |
| C-4' (Pyrrolidine) | ~35 |
The final, authoritative proof comes from the HMBC spectrum, which reveals long-range correlations that bridge the different parts of the molecule.
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Key HMBC Correlation: A strong correlation between the protons of the methylene bridge (~3.6 ppm) and the carbons of both the pyridine ring (C-3, ~135 ppm) and the pyrrolidine ring (C-2' and C-5', ~55/53 ppm) provides undeniable proof of the entire molecular assembly.
Caption: Logic flow for assembling a structure using NMR data.
High-Performance Liquid Chromatography: The Final Purity Verification
Expertise & Rationale: Spectroscopic data is only meaningful if it is collected on a pure substance. Impurities can introduce extraneous signals that lead to incorrect structural assignments. Therefore, HPLC analysis is a non-negotiable, self-validating step. A reversed-phase method is suitable for this polar compound, providing excellent resolution.[10][11]
Experimental Protocol: RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the pyridine chromophore absorbs (e.g., 260 nm).
-
Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity should be >98% by peak area for confident structural assignment.
Conclusion
The structure elucidation of 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol is achieved not by a single experiment, but by the logical synthesis of data from a series of orthogonal and self-validating analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy verifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity. Finally, HPLC analysis confirms the purity of the material under investigation, ensuring the integrity of the entire dataset. This rigorous, multi-faceted approach provides the high level of confidence required for advancing a compound in a research or drug development pipeline.
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